![molecular formula C33H30N4O2S B13379810 2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B13379810.png)
2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
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Overview
Description
2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and therapeutic potential . This particular compound features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane involves several steps:
Amidation and Cyclization: The synthesis begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form benzoxazin-4-ones.
Spirocyclization: The final step involves the formation of the spiro-cyclohexane ring, which is typically achieved through a cyclization reaction under specific conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Scientific Research Applications
2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1’-cyclohexane stands out due to its unique spiro-cyclohexane structure. Similar compounds include:
- **Methyl 4-({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate .
- **Methyl 4-({[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate .
These compounds share similar core structures but differ in their functional groups and biological activities.
Biological Activity
The compound 2-[[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 400.522 g/mol
- CAS Number : 312625-68-6
The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The proposed mechanisms include:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as sulfur-containing compounds are known for their antimicrobial effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar quinazoline derivatives against various bacterial strains, demonstrating effective inhibition.
- Synergistic Effects : Research indicated that combining this compound with traditional antibiotics could enhance efficacy against resistant bacterial strains.
Other Biological Activities
Emerging research suggests potential activities beyond anticancer and antimicrobial effects:
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of quinazoline derivatives, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Initial findings indicate possible neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C33H30N4O2S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C33H30N4O2S/c1-21-13-15-23(16-14-21)37-31(39)25-11-5-6-12-26(25)34-32(37)40-20-27-35-29-24-10-4-3-9-22(24)19-33(17-7-2-8-18-33)28(29)30(38)36-27/h3-6,9-16H,2,7-8,17-20H2,1H3,(H,35,36,38) |
InChI Key |
WCKXFNLTCHQUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC5=C(C(=O)N4)C6(CCCCC6)CC7=CC=CC=C75 |
Origin of Product |
United States |
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